{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Description
The compound {[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a heterocyclic derivative featuring a 1,2,4-triazole core substituted at position 4 with a 3-chloro-4-methylphenyl group. A thioether linkage connects the triazole ring to an acetic acid moiety at position 2.
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(3-chloro-4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-2-3-8(4-9(7)12)15-6-13-14-11(15)18-5-10(16)17/h2-4,6H,5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFTFMCPKCDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves the reaction of 3-chloro-4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reaction of the triazole derivative with chloroacetic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of {[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interact with cellular membranes, altering their permeability and leading to cell death in microbial organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Lesinurad (2-((5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid)
- Substituents : Bromine at position 5 and a 4-cyclopropylnaphthalen-1-yl group at position 4 of the triazole.
- Key Differences: The naphthalene substituent increases aromatic bulk compared to the target compound’s 3-chloro-4-methylphenyl group.
- Pharmacokinetics : 30–40% renal excretion; metabolized by CYP2C9, necessitating caution in drug combinations .
Pyridinyl-Substituted Analogs
- Examples :
- 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a)
- Substituents : Allyl at position 4 and pyridin-2-yl at position 3.
- Properties : Melting point 182–184°C, 65% yield .
- 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m)
- Substituents : Butylthio at position 5 and phenyl at position 3.
- Properties : Melting point 147–149°C, 86% yield .
- Comparison : Pyridinyl groups enhance solubility and hydrogen-bonding capacity, while bulky substituents (e.g., butylthio) increase lipophilicity.
Thiophene and Benzyl Derivatives
- Examples :
- 2-((4-Phenyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1.2)
- Substituents : Thiophen-2-ylmethyl at position 4.
- Properties : Melting point 171–172°C, 77% yield .
- {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- Substituents : 4-Methylphenyl at position 4.
- Properties : Commercial availability (9 suppliers) indicates robust synthetic accessibility .
- Comparison : Thiophene and benzyl groups modulate electronic effects and steric bulk, influencing receptor interactions.
Physicochemical Properties
Biological Activity
The compound {[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS No: 923713-39-7) is a member of the triazole family, known for its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of triazole derivatives typically involves the reaction of thiol compounds with various electrophiles. For this compound, the synthetic pathway includes:
- Formation of Triazole Ring : Starting from 3-chloro-4-methylphenyl derivatives and 1,2,4-triazole precursors.
- Thioacetic Acid Addition : The introduction of thioacetic acid to form the final compound.
This compound has been noted for its structural complexity and potential for various modifications to enhance biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against several bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | IC50 = 10 µg/mL | |
| Escherichia coli | Bactericidal effect observed | |
| Staphylococcus aureus | Moderate inhibition |
Anticancer Properties
The compound has shown potential as an anticancer agent. Studies involving human cancer cell lines (e.g., MCF-7 for breast cancer) reveal that it can inhibit cell proliferation effectively.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Inhibition of tubulin polymerization |
| A549 (lung cancer) | 20 | Disruption of microtubule network |
In a comparative study, the compound's efficacy was evaluated against established chemotherapeutics, showing superior selectivity towards malignant cells over normal cells.
Antioxidant Activity
Antioxidant assays indicate that this compound exhibits significant free radical scavenging activity. The DPPH assay results show a notable capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Microtubule Disruption : Similar to other triazoles, it disrupts microtubule dynamics which is crucial for cancer cell division.
Case Studies
Several studies have focused on the pharmacological potentials of triazole derivatives:
- Study on Antifungal Activity : A comparative analysis showed that derivatives similar to this compound outperformed conventional antifungals like ketoconazole against resistant strains .
- Anticancer Efficacy Assessment : A study evaluated the effects on MCF-7 cells and found that compounds with similar structures exhibited enhanced cytotoxicity compared to existing treatments .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
